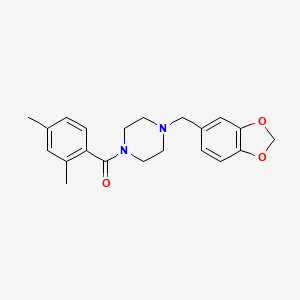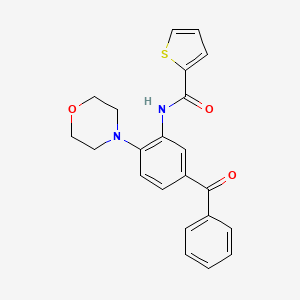
N-(5-benzoyl-2-morpholin-4-ylphenyl)thiophene-2-carboxamide
Overview
Description
N-(5-benzoyl-2-morpholin-4-ylphenyl)thiophene-2-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, a benzoyl group, and a morpholine moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimized reaction conditions, including temperature, solvent, and catalysts, are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-2-morpholin-4-ylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its antibacterial properties make it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-2-morpholin-4-ylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its inhibition of the QcrB subunit, which is part of the bc1-aa3-type cytochrome c oxidase complex responsible for driving oxygen-dependent respiration in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to cell death.
Comparison with Similar Compounds
N-(5-benzoyl-2-morpholin-4-ylphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide: This compound also features a morpholine moiety and a thiophene ring but differs in the substitution pattern and functional groups.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound combines thiazole and sulfonamide groups, showcasing different antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to target the QcrB subunit, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(5-benzoyl-2-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(16-5-2-1-3-6-16)17-8-9-19(24-10-12-27-13-11-24)18(15-17)23-22(26)20-7-4-14-28-20/h1-9,14-15H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYLGLUPKTNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4751631.png)
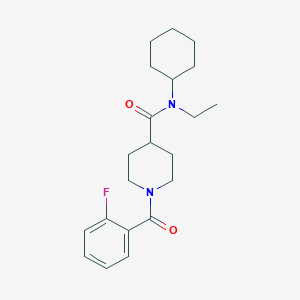
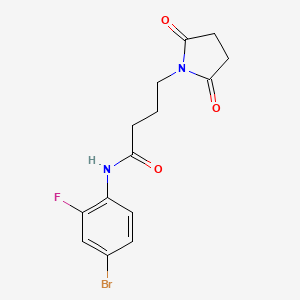
![2-{[(5-methyl-2-furyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4751656.png)
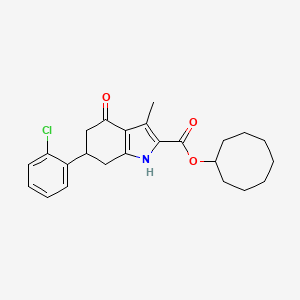
![N-(4-acetylphenyl)-2-cyano-3-{4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}acrylamide](/img/structure/B4751659.png)
![1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4751663.png)
![N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B4751669.png)
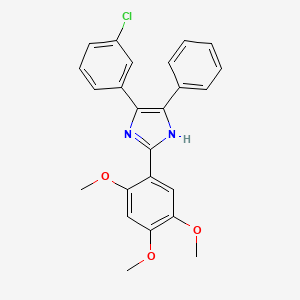
![N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4751677.png)
![4-{[6-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4751685.png)
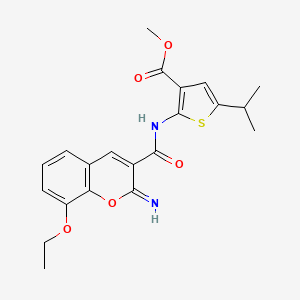
![8-ethoxy-4,4-dimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4751692.png)
